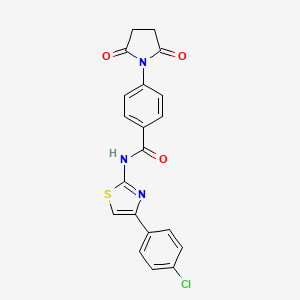

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression. CPTH2 has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor activities.

科学的研究の応用

Metabolism and Disposition Studies

Compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been studied for their metabolism and disposition in the human body. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, was determined in healthy subjects, indicating its principal elimination via feces and extensive metabolism (Renzulli et al., 2011).

Environmental Contaminants Studies

Research has also been conducted on the presence of organochlorine and organobromine contaminants, such as PCBs, PCNs, PCDDs, PCDFs, PBDEs, and various pesticides in human milk, indicating the environmental contamination and human exposure levels to these compounds (Norén & Meironyté, 2000).

Antimycotic Applications

Some benzamide derivatives have been studied for their antimycotic properties. For example, sertaconazole, a benzothiophene derivative, has been evaluated for its therapeutic efficacy and safety in the treatment of Pityriasis versicolor and superficial mycoses caused by Candida albicans, showing high efficacy and safety (Nasarre et al., 1992; Umbert et al., 1992).

Dopamine Receptor Agonist Research

Benzamide derivatives have been utilized in research focusing on their role as dopamine receptor agonists. For instance, pramipexole, an amino-benzathiazole, has been studied for its selective and high affinity to dopamine D2-like receptors, particularly the D3 receptor subtype, indicating its potential application in treating Parkinson's disease (Piercey et al., 1996).

作用機序

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

Thiazole nucleus, a part of the compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have shown to affect the growth of cells, suggesting potential impacts on cell proliferation pathways .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .

特性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJNXPKLHRVGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)